4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine
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Overview
Description
4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine is a complex organic compound that belongs to the class of bromopyrimidines. This compound is characterized by the presence of a bromine atom attached to a pyrimidine ring, which is further connected to a piperazine ring. The compound’s structure and properties make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the bromopyrimidine coreThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the reduction of the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide would produce an oxidized pyrimidine.
Scientific Research Applications
4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. The bromine atom and the piperazine ring play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine include:
- 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
- 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine
- 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol
These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the methyl group on the pyrimidine ring, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN6/c1-10-6-15-9-18-12(10)19-2-4-20(5-3-19)13-16-7-11(14)8-17-13/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQGLURBUQNLML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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